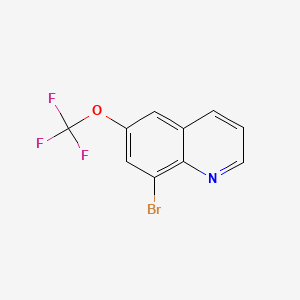

8-Bromo-6-(trifluoromethoxy)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJIPDVPISXOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650577 | |

| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-25-1 | |

| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020253-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can significantly enhance the pharmacological profile of these molecules. The -OCF₃ group is a fascinating substituent; it is highly lipophilic, metabolically stable, and a strong electron-withdrawing group, which can modulate a compound's acidity, basicity, and bioavailability. The target molecule, 8-Bromo-6-(trifluoromethoxy)quinoline, combines the quinoline core with a trifluoromethoxy group and a bromine atom, the latter serving as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this valuable research compound.

Retrosynthetic Analysis: A Two-Step Approach

This pathway involves two key transformations:

-

Formation of the Quinoline Core: Construction of the 6-(trifluoromethoxy)quinoline intermediate via the Skraup quinoline synthesis, a classic and robust method for creating the quinoline ring system.

-

Regioselective Bromination: Introduction of the bromine atom at the C8 position of the quinoline ring through electrophilic aromatic substitution.

Part 1: Synthesis of 6-(Trifluoromethoxy)quinoline via Skraup Synthesis

The Skraup synthesis is a venerable reaction in organic chemistry that constructs the quinoline ring from an aniline, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1][2] In this proposed synthesis, 4-(trifluoromethoxy)aniline serves as the starting material.

Mechanism and Rationale

The Skraup reaction proceeds through a series of steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aniline nitrogen of 4-(trifluoromethoxy)aniline acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic 6-(trifluoromethoxy)quinoline. The oxidizing agent is often nitrobenzene, which can also serve as the solvent.[2]

The use of an aniline substituted with an electron-withdrawing group like trifluoromethoxy can decrease the nucleophilicity of the amine, potentially leading to lower yields compared to reactions with electron-rich anilines. However, the Skraup synthesis is known for its broad applicability.[3]

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of quinoline.[4][5]

Materials:

-

4-(trifluoromethoxy)aniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

-

Ferrous sulfate (optional, as a moderator)[2]

-

Sodium hydroxide (NaOH) solution for neutralization

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 4-(trifluoromethoxy)aniline, glycerol, and nitrobenzene. The addition should be done slowly and with cooling, as the mixing is exothermic. If the reaction is known to be vigorous, ferrous sulfate can be added as a moderator.[4]

-

Heating: Gently heat the reaction mixture. The reaction is often exothermic and may become self-sustaining. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure the completion of the reaction.

-

Work-up:

-

Allow the mixture to cool to room temperature and then cautiously pour it into a large volume of cold water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to manage the heat of neutralization.

-

The crude 6-(trifluoromethoxy)quinoline will separate as an oil or solid.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

| Reactant | Molar Ratio | Purpose |

| 4-(trifluoromethoxy)aniline | 1.0 | Starting material |

| Glycerol | ~3.0 | Source of the C3 backbone |

| Sulfuric Acid | ~2.0 | Dehydrating agent and catalyst |

| Nitrobenzene | ~0.5 | Oxidizing agent and solvent |

Part 2: Electrophilic Bromination of 6-(Trifluoromethoxy)quinoline

The final step in the proposed pathway is the introduction of a bromine atom onto the 6-(trifluoromethoxy)quinoline core. This is an electrophilic aromatic substitution reaction. The regioselectivity of this step is critical and is governed by the electronic effects of the substituents on the quinoline ring.

Analysis of Directing Effects

-

The Quinoline Ring System: The pyridine ring of quinoline is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Therefore, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring.

-

The Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a -I effect). While the oxygen has lone pairs that can donate into the ring through resonance (a +M effect), this effect is significantly diminished by the electron-withdrawing fluorine atoms. Overall, the -OCF₃ group is deactivating and is generally considered a meta-director in simple aromatic systems.[6][7] However, in some contexts, it can direct para due to the resonance contribution.[8][9]

-

Combined Effects: The bromination of 6-substituted quinolines is a subject of considerable study. For 6-methoxyquinoline, which has an activating methoxy group, bromination occurs selectively at the 5-position (ortho to the methoxy group).[10][11] In the case of 6-(trifluoromethoxy)quinoline, the deactivating nature of the -OCF₃ group will slow down the reaction. Based on the meta-directing nature of the -OCF₃ group, substitution at the 5 and 7 positions is electronically favored. Bromination at the 8-position is not the electronically preferred outcome based on the directing effect of the 6-substituent alone.

However, the synthesis of 8-bromoquinolines from various precursors is well-documented, and the reinvestigation of bromination of 8-substituted quinolines suggests that the regioselectivity can be complex. It is plausible that under specific conditions, or with certain brominating agents, the 8-bromo isomer can be formed, potentially as part of a mixture of isomers that would require careful separation. For the purpose of this guide, we will outline a general procedure for bromination, acknowledging that optimization and careful product analysis would be necessary.

Detailed Experimental Protocol

Materials:

-

6-(trifluoromethoxy)quinoline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)

-

Sodium thiosulfate solution for quenching excess bromine

Procedure:

-

Reaction Setup: Dissolve 6-(trifluoromethoxy)quinoline in a suitable solvent in a round-bottom flask protected from light.

-

Addition of Brominating Agent: Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the quinoline solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate.

-

If an acidic solvent was used, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent.

-

-

Purification:

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

After removing the solvent under reduced pressure, the crude product, which may be a mixture of isomers, should be purified by column chromatography or recrystallization to isolate the desired this compound.

-

| Parameter | Condition | Rationale |

| Brominating Agent | Br₂ or NBS | Provides the electrophilic bromine species. |

| Solvent | Acetic Acid, CHCl₃ | Solubilizes reactants and influences reactivity. |

| Temperature | 0 °C to RT | Controls the reaction rate and selectivity. |

Conclusion and Future Outlook

The proposed two-step synthesis of this compound, commencing with a Skraup reaction on 4-(trifluoromethoxy)aniline followed by electrophilic bromination, presents a viable route to this valuable research chemical. While the Skraup synthesis is a robust method for forming the quinoline core, the regioselectivity of the subsequent bromination step requires careful consideration and experimental optimization. The electronic properties of the trifluoromethoxy group suggest that the formation of the 8-bromo isomer via direct electrophilic substitution may be challenging, and alternative synthetic strategies, such as a multi-step synthesis starting from a pre-brominated aniline, could be explored for a more controlled and higher-yielding process. This guide provides a solid foundation for researchers to embark on the synthesis of this and related fluorinated quinoline derivatives, which hold significant promise in the development of novel therapeutic agents.

References

- Çakmak, O., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(34), 5147-5154.

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution. Retrieved from [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Sci-Hub. (n.d.). Regioselective bromination: Synthesis of brominated methoxyquinolines. Retrieved from [Link]

- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(46), 9473-9481.

- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.

- Manteau, B., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 14.

- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 14.

- Schlosser, M., et al. (2009). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

-

Angene Chemical. (n.d.). 2-bromo-6-methoxyquinoline(CAS# 476161-59-8). Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1020253-25-1| Chemical Name : 8-Bromo-6-trifluoromethoxyquinoline. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Wikipedia. (2020). Skraup reaction. Retrieved from [Link]

-

Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 11. Sci-Hub. Regioselective bromination: Synthesis of brominated methoxyquinolines / Tetrahedron, 2017 [sci-hub.st]

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 8-Bromo-6-(trifluoromethoxy)quinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The strategic placement of a bromine atom and a trifluoromethoxy group on the quinoline scaffold suggests its utility as a versatile intermediate for the synthesis of a diverse array of functionalized molecules. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development.

This document delves into the predicted and theoretical properties of this compound, offering a robust framework for its synthesis, purification, and characterization. It is designed to empower researchers with the necessary knowledge to handle and investigate this compound with scientific rigor.

Chemical Identity and Molecular Structure

This compound is a halogenated and ether-substituted derivative of quinoline. Its unique substitution pattern is anticipated to influence its chemical reactivity, biological activity, and pharmacokinetic profile.

-

IUPAC Name: this compound

-

CAS Number: 1020253-25-1[1]

-

Molecular Formula: C₁₀H₅BrF₃NO[1]

-

Molecular Weight: 292.05 g/mol [1]

The structure of this compound, presented below, forms the basis for understanding its chemical behavior.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions provide valuable insights into the physicochemical profile of this compound. These predicted values are essential for designing experiments and anticipating the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Source |

| Melting Point | 45-46 °C | LookChem |

| Boiling Point | 293.8 °C at 760 mmHg | LookChem |

| Density | 1.684 g/cm³ | LookChem |

| LogP | 3.89590 | LookChem |

Note: The data presented in this table are predicted values and should be confirmed by experimental determination.

Synthesis and Purification

Proposed Synthetic Workflow: Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.

Caption: Proposed Combes synthesis workflow for a derivative of the target compound.

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for catalyzing both the initial condensation and the subsequent intramolecular cyclization and dehydration steps. The choice of acetylacetone as the β-diketone would lead to a 2,4-dimethyl substituted quinoline.

Purification Strategy

Purification of the crude product is critical to obtain this compound of high purity for subsequent applications. A combination of chromatographic and crystallization techniques is recommended.

Caption: Recommended purification workflow.

Causality Behind Experimental Choices: Flash column chromatography is an effective technique for separating the desired product from unreacted starting materials and byproducts based on differences in polarity. Recrystallization is then employed to achieve a higher degree of purity by leveraging the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To ensure scientific integrity, the predicted physicochemical properties must be validated through experimental determination. The following section outlines standard protocols for these measurements, explaining the scientific principles behind each method.

Melting Point Determination

Methodology: Capillary Melting Point

-

A small, finely powdered sample of the purified compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range from the point at which the first droplet of liquid appears to the point at which the entire sample is molten is recorded as the melting point range.

Causality Behind Experimental Choices: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This method is a fundamental and reliable indicator of purity.

Solubility Assessment

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices: This method determines the thermodynamic solubility, which is a crucial parameter for drug development as it influences bioavailability. Reaching equilibrium is essential for an accurate measurement. The choice of analytical technique depends on the chromophoric properties of the compound and the desired sensitivity.

Ionization Constant (pKa) Determination

Methodology: Potentiometric Titration

-

A solution of the compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Causality Behind Experimental Choices: The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its behavior at different physiological pH values, which affects its absorption, distribution, and target engagement. Potentiometric titration is a direct and accurate method for determining pKa.

Lipophilicity (LogP) Determination

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

A series of standard compounds with known LogP values are injected onto a reversed-phase HPLC column (e.g., C18).

-

The retention time of each standard is measured under isocratic conditions.

-

A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.

-

This compound is then injected under the same conditions, and its retention time is measured.

-

The LogP of the compound is determined from the calibration curve using its retention factor.

Causality Behind Experimental Choices: LogP, the partition coefficient between octanol and water, is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method. The retention of a compound on a nonpolar stationary phase is directly related to its lipophilicity.

Predicted Spectral Data

The following are predicted spectral data for this compound, which can serve as a reference for experimental characterization.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups. Protons ortho and para to these substituents will be shifted downfield.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted, as will the carbons of the trifluoromethoxy group and the quinoline ring.

Predicted Infrared (IR) Spectrum

The predicted IR spectrum will show characteristic absorption bands for the C-Br, C-O, C-F, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 291 and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of Br, OCF₃, and other small fragments.

Conclusion

This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive theoretical framework for its physicochemical properties, synthesis, purification, and characterization. While the provided data is largely predictive, it offers a solid foundation for researchers to design and execute experiments to validate these properties and explore the full potential of this intriguing molecule. Rigorous experimental verification of the data presented herein is strongly encouraged to ensure the highest level of scientific accuracy.

References

-

LookChem. 8-Bromo-6-trifluoromethoxyquinoline. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Chemistry LibreTexts. Melting Point. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.

- Donovan, S. F. (2007). A visual and intuitive approach to teaching the principles of reversed-phase high-performance liquid chromatography.

Sources

An In-Depth Technical Guide to 8-Bromo-6-(trifluoromethoxy)quinoline: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 8-Bromo-6-(trifluoromethoxy)quinoline (CAS Number: 1020253-25-1), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical attributes, strategic importance in synthesis, and its potential applications, grounded in the established principles of medicinal chemistry and process development.

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The strategic functionalization of this core is paramount to modulating its therapeutic properties.

This compound represents a highly strategic iteration of this scaffold. It combines three key features: the proven quinoline nucleus, a trifluoromethoxy group known to enhance drug-like properties, and a bromine atom that serves as a versatile handle for synthetic elaboration. This unique combination makes it a valuable starting material for the generation of compound libraries aimed at discovering next-generation therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1020253-25-1 | [Pharmaffiliates] |

| Molecular Formula | C₁₀H₅BrF₃NO | [Pharmaffiliates] |

| Molecular Weight | 292.06 g/mol | [Pharmaffiliates] |

| Synonyms | This compound | [Pharmaffiliates] |

| Recommended Storage | 2-8°C (Refrigerator) | [Pharmaffiliates] |

Deconstruction of the Core: The Role of Key Substituents

The utility of this compound arises directly from the synergistic effects of its constituent parts. The choice of each substituent is a deliberate design element aimed at conferring specific, advantageous properties.

The 6-(Trifluoromethoxy) Group: Enhancing Pharmacokinetics

The incorporation of fluorine-containing motifs is a cornerstone of modern drug design, and the trifluoromethoxy (-OCF₃) group is particularly advantageous.[2]

-

Metabolic Stability: Compared to a simple methoxy (-OCH₃) group, which is susceptible to oxidative demethylation by cytochrome P450 enzymes, the trifluoromethoxy group is exceptionally stable. The strong carbon-fluorine bonds block this common metabolic pathway, which can significantly increase a drug candidate's in vivo half-life.[2]

-

Lipophilicity and Permeability: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate cellular membranes and reach intracellular targets. This property is crucial for oral bioavailability and target engagement.[2]

-

Modulation of Basicity: As a strong electron-withdrawing group, the trifluoromethoxy substituent reduces the basicity (pKa) of the quinoline nitrogen.[3] This can be critical for avoiding off-target effects, such as lysosomotropism, and for fine-tuning the molecule's overall physicochemical profile.

The 8-Bromo Group: A Gateway to Chemical Diversity

The bromine atom at the 8-position is not merely a substituent; it is a versatile synthetic handle. Its presence is a strategic choice that opens the door to a vast chemical space through well-established cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of aryl, heteroaryl, or alkyl groups at this position. This process is fundamental to the hit-to-lead and lead optimization phases of drug discovery.

Synthesis and Derivatization Strategies

While the exact proprietary synthesis route may vary, a plausible and logical synthetic pathway can be constructed based on established organofluorine and heterocyclic chemistry principles.

Proposed Retrosynthetic Pathway

A logical approach involves the construction of the core 6-(trifluoromethoxy)quinoline followed by a regioselective bromination at the C-8 position.

Caption: A plausible retrosynthetic analysis for the target compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The true power of the 8-bromo substituent lies in its utility in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a robust and widely used method for forming carbon-carbon bonds.[4] This enables the creation of extensive libraries of novel chemical entities.

Caption: Workflow for generating novel analogs via Suzuki-Miyaura coupling.

Field-Proven Insights: An Exemplary Experimental Protocol

To translate theory into practice, this section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis of 8-Phenyl-6-(trifluoromethoxy)quinoline

-

Reaction Setup (Inert Atmosphere is Key):

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 292 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (2.0 eq, 276 mg, 2.0 mmol).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromoquinoline starting material. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.[4] The flask must be oven- or flame-dried to remove moisture, which can hydrolyze the boronic acid and deactivate the catalyst.

-

-

Solvent and Degassing (Oxygen Removal is Critical):

-

Add a 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is absolutely critical because oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.[5]

-

-

Catalyst Addition and Reaction:

-

Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol).

-

Seal the flask and heat the reaction mixture to 85-90 °C with vigorous stirring for 12-18 hours.

-

Causality: 5 mol% is a typical catalyst loading for this type of reaction. Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the cycle.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Causality: Column chromatography separates the desired product from unreacted boronic acid, catalyst residues, and any byproducts.

-

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential utility across several therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[6] Many quinoline-based drugs function as kinase inhibitors, interfering with signaling pathways that drive tumor growth and proliferation.[7][8]

-

Hypothesized Mechanism (Kinase Inhibition): Derivatives of this scaffold could be designed to target the ATP-binding pocket of various protein kinases, such as EGFR, VEGFR, or c-Met.[9] The quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, while derivatization at the 8-position can be used to achieve selectivity and potency by accessing adjacent hydrophobic pockets.

Caption: Hypothesized mechanism of action via competitive kinase inhibition.

Antimalarial and Antiviral Potential

The quinoline core is famous for its role in antimalarial drugs like chloroquine and mefloquine.[10] Furthermore, trifluoromethyl-substituted quinolines have shown significant promise in overcoming drug-resistant strains of Plasmodium.[10] The trifluoromethoxy group could further enhance this activity. The 8-position is also critical in antimalarials like primaquine, suggesting that derivatives from this scaffold could have activity against various stages of the parasite life cycle. Studies have also shown that some quinoline derivatives exhibit antiviral properties.[11]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. The following information is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.

| Hazard Category | Precautionary Statement |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Use only in a well-ventilated area. Avoid breathing dust. |

| Ingestion | Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. The convergence of a privileged heterocyclic core, a pharmacokinetic-enhancing trifluoromethoxy group, and a synthetically versatile bromine handle makes it an exceptionally valuable tool for medicinal chemists. Its potential applications in oncology and infectious diseases are grounded in decades of research on the quinoline scaffold. Future work will undoubtedly focus on leveraging the 8-bromo position to generate large, diverse libraries of novel compounds for high-throughput screening and lead optimization, ultimately accelerating the journey from molecule to medicine.

References

-

Pharmaffiliates. 1020253-25-1 | Chemical Name : 8-Bromo-6-trifluoromethoxyquinoline. Available from: [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC, National Institutes of Health. Available from: [Link]

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available from: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available from: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Bentham Science. Available from: [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

-

Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed. Available from: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]

-

Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

-

The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Grauer & Weil (India) Ltd. Available from: [Link]

-

A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). Available from: [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available from: [Link]

-

8-Bromoquinoline. PubChem. Available from: [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC, National Institutes of Health. Available from: [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, National Institutes of Health. Available from: [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available from: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. Available from: [Link]

-

2-chloro-6-(trifluoromethyl)quinoline. ChemSynthesis. Available from: [Link]

-

Scheme 2. Synthesis of 6, 8, and 9. ResearchGate. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beilstein-archives.org [beilstein-archives.org]

A Technical Guide to the Spectroscopic Characterization of 8-Bromo-6-(trifluoromethoxy)quinoline: A Predictive and Comparative Approach

Introduction: Navigating the Challenges of Characterizing Novel Molecules

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 8-Bromo-6-(trifluoromethoxy)quinoline stands as a molecule of significant interest, combining the versatile quinoline scaffold with the electronically influential bromo and trifluoromethoxy substituents. However, a comprehensive search of the public scientific literature and spectral databases reveals a conspicuous absence of experimentally acquired spectroscopic data (NMR, IR, MS) for this specific compound.

This guide, therefore, adopts a robust, field-proven alternative: a synergistic approach combining high-fidelity spectral prediction with a rigorous comparative analysis against structurally analogous compounds. By leveraging established computational models and empirical data from well-characterized molecules, we can confidently predict and interpret the spectroscopic fingerprint of this compound. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the characterization of such data-scarce compounds, ensuring scientific integrity and providing a solid foundation for further research.

Methodology: A Hybrid Approach to Structural Verification

The core of our analytical strategy rests on two pillars: computational prediction and empirical comparison. This self-validating system ensures that our interpretations are not merely theoretical but are grounded in the established spectroscopic behavior of relevant chemical moieties.

Spectroscopic Prediction

Predicted ¹H NMR, ¹³C NMR, and IR spectra were generated using advanced computational algorithms that model the quantum mechanical environment of the nuclei and vibrating bonds. For this guide, we utilized the freely accessible and widely used online prediction tools from NMRDB.org for NMR spectra and Spectrabase for IR and MS predictions, which employ sophisticated algorithms to estimate chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns.

Comparative Analysis

To anchor our predicted data in experimental reality, we will draw direct comparisons with the known spectroscopic data of two key analogous compounds:

-

8-Bromoquinoline: This analogue allows for the precise evaluation of the spectroscopic influence of the bromine atom at the 8-position on the quinoline core.

-

A 6-(trifluoromethoxy)-substituted quinoline derivative: While exact data for 6-(trifluoromethoxy)quinoline is elusive, published data for similar structures provides crucial insights into the effect of the -OCF₃ group on the quinoline scaffold.[1]

The overall workflow of this predictive and comparative analysis is depicted in the following diagram:

Caption: Workflow for the predictive and comparative spectroscopic analysis.

Molecular Structure

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.90 | dd | J = 4.2, 1.7 |

| H-3 | 7.55 | dd | J = 8.5, 4.2 |

| H-4 | 8.20 | dd | J = 8.5, 1.7 |

| H-5 | 7.95 | d | J = 2.0 |

| H-7 | 7.80 | d | J = 2.0 |

Interpretation:

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region.

-

Pyridine Ring Protons (H-2, H-3, H-4): These protons form a characteristic AMX spin system. H-2 is the most deshielded due to its proximity to the electronegative nitrogen atom and is predicted to appear as a doublet of doublets around 8.90 ppm. H-4 is also significantly deshielded and is predicted around 8.20 ppm, while H-3 is expected to be the most shielded of the pyridine protons, appearing around 7.55 ppm.

-

Benzene Ring Protons (H-5, H-7): The protons on the benzene ring, H-5 and H-7, are predicted to appear as doublets with a small meta-coupling constant (around 2.0 Hz). The electron-withdrawing nature of the trifluoromethoxy group at the 6-position and the bromine at the 8-position will deshield these protons, placing them around 7.95 and 7.80 ppm, respectively.

Comparative Analysis:

The experimental spectrum of 8-bromoquinoline shows signals for H-2, H-3, and H-4 at approximately 8.9, 7.4, and 8.1 ppm, respectively. The introduction of the electron-withdrawing trifluoromethoxy group at the 6-position is expected to cause a downfield shift for the adjacent protons, H-5 and H-7, which is consistent with our predicted values.

¹³C NMR Spectroscopy

Predicted Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.0 |

| C-3 | 123.0 |

| C-4 | 136.0 |

| C-4a | 128.5 |

| C-5 | 125.0 |

| C-6 | 148.0 (q, J ≈ 2 Hz) |

| C-7 | 120.0 |

| C-8 | 118.0 |

| C-8a | 145.0 |

| -OCF₃ | 121.0 (q, J ≈ 257 Hz) |

Interpretation:

The predicted ¹³C NMR spectrum should display ten signals.

-

Quinoline Core: The chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the substituents. The carbons of the pyridine ring (C-2, C-3, C-4) and the bridgehead carbons (C-4a, C-8a) are readily assigned based on their characteristic chemical shifts.

-

Substituent Effects: The carbon bearing the bromine atom (C-8) is predicted to be shielded compared to the unsubstituted quinoline. The carbon attached to the trifluoromethoxy group (C-6) will be significantly deshielded and is expected to show a quartet splitting due to coupling with the fluorine atoms.

-

-OCF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a prominent quartet with a large C-F coupling constant (approximately 257 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | C=C and C=N stretching |

| 1280-1200 | Very Strong | C-O stretch (aryl ether) |

| 1190-1100 | Very Strong | C-F stretch (of -OCF₃) |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-600 | Medium | C-Br stretch |

Interpretation:

The IR spectrum will be dominated by strong absorptions corresponding to the C-O and C-F stretching vibrations of the trifluoromethoxy group. The aromatic C=C and C=N stretching vibrations will appear in the 1620-1580 cm⁻¹ region. The presence of the bromine atom will be indicated by a C-Br stretching vibration in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Data:

| m/z | Predicted Relative Intensity (%) | Assignment |

| 291/293 | 100/98 | [M]⁺ (Molecular ion) |

| 262/264 | 20/19 | [M - CO]⁺ |

| 222/224 | 15/14 | [M - CF₃]⁺ |

| 143 | 30 | [M - Br - CO]⁺ |

| 127 | 25 | [C₉H₅N]⁺ |

Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ at m/z 291 and 293 in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom. Key fragmentation pathways would involve the loss of a CO molecule, the trifluoromethyl radical, and the bromine atom.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Bromo-6-(trifluoromethoxy)quinoline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 8-Bromo-6-(trifluoromethoxy)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. We delve into the intricate interplay of its substituents—the bulky bromine atom at the C8 position and the strongly electron-withdrawing trifluoromethoxy group at the C6 position—and their profound influence on the molecule's geometry, electronic distribution, and potential intermolecular interactions. This document synthesizes experimental data from advanced spectroscopic and crystallographic techniques with high-level computational modeling to offer a holistic understanding of this compound's structure-activity relationships. Detailed experimental protocols and data interpretation are provided to guide researchers and drug development professionals in the exploration and application of this and similar quinoline scaffolds.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The functionalization of the quinoline core with various substituents allows for the fine-tuning of its physicochemical and biological properties. The introduction of halogens and trifluoromethyl or trifluoromethoxy groups is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This compound (Figure 1) is a particularly compelling derivative. The bromine atom at the 8-position can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while also influencing the molecule's steric and electronic profile.[4][5] The trifluoromethoxy group at the 6-position is a strong electron-withdrawing group and is highly lipophilic, properties that are often sought after in drug design.[6] Understanding the precise three-dimensional arrangement of these substituents and their effect on the overall molecular conformation is crucial for predicting its interaction with biological macromolecules and for the rational design of new bioactive compounds.

Figure 1. Molecular Structure of this compound.

This guide will explore the synthesis, structural elucidation, and conformational analysis of this compound, providing a detailed methodological framework for its characterization.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through multi-step synthetic routes, often involving the construction of the quinoline core via established methods like the Skraup or Pfitzinger reactions, followed by regioselective bromination and introduction of the trifluoromethoxy group.[7]

General Synthetic Approach

A plausible synthetic pathway is outlined below. The precise conditions and yields may vary and require optimization.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Observables and Interpretation |

| ¹H NMR | Aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The protons on the quinoline ring will show distinct signals, and their coupling constants will provide information about their relative positions. The absence of a proton signal at the C8 position and the characteristic shifts of the remaining aromatic protons confirm the substitution pattern. |

| ¹³C NMR | The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the bromine will be shifted downfield, while the carbon attached to the trifluoromethoxy group will also have a characteristic chemical shift. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.[8] |

| ¹⁹F NMR | A single resonance (singlet) is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.[9] The chemical shift of this signal is indicative of the electronic environment of the OCF₃ group. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₅BrF₃NO). The isotopic pattern of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature. |

| FT-IR Spectroscopy | Characteristic vibrational bands for the C-Br, C-F, C-O, and C=N bonds, as well as aromatic C-H stretching and bending vibrations, will be observed. |

Molecular Structure and Conformation: A Combined Experimental and Computational Approach

A deep understanding of the three-dimensional structure and conformational preferences of this compound is paramount for elucidating its structure-activity relationships. This is best achieved by integrating experimental data from X-ray crystallography with theoretical insights from computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule.[10]

3.1.1. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[10]

3.1.2. Expected Structural Features

Based on the analysis of similar quinoline derivatives, the following structural features are anticipated:[11][12]

-

Planarity: The quinoline ring system is expected to be largely planar.

-

Bond Lengths and Angles: The C-Br and C-O bond lengths will be consistent with those observed for similar aromatic compounds. The geometry around the nitrogen atom will be trigonal planar.

-

Conformation of the Trifluoromethoxy Group: The trifluoromethoxy group is expected to adopt a conformation that minimizes steric hindrance with the adjacent atoms. The C-O-C bond angle and the torsion angles involving the CF₃ group will be key parameters. Due to the absence of n-π conjugation, the trifluoromethoxy group often orients itself perpendicular to the aromatic ring.[6]

Computational Modeling: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds that may be difficult to crystallize or to study in different environments (e.g., in solution).[13]

3.2.1. Computational Protocol: DFT Calculations

-

Model Building: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

Analysis of Molecular Properties: Various molecular properties can be calculated from the optimized geometry, including:

-

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

-

Frontier Molecular Orbitals (HOMO and LUMO): To understand the electronic transitions and reactivity of the molecule.

-

Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions and charge delocalization.

-

Caption: A typical workflow for DFT-based computational analysis.

Conformational Analysis

The trifluoromethoxy group can rotate around the C-O bond, leading to different conformers. A potential energy surface scan can be performed by systematically rotating the C(6)-O-C-F dihedral angle to identify the most stable conformer(s) and the energy barriers between them. This analysis is crucial for understanding the dynamic behavior of the molecule in solution.

Structure-Activity Relationship (SAR) Insights

The detailed structural and conformational information gathered for this compound provides a solid foundation for understanding its potential biological activity.

-

Steric Hindrance: The bulky bromine atom at the 8-position can create a specific steric environment that may favor or disfavor binding to a particular protein pocket.

-

Electronic Effects: The strongly electron-withdrawing trifluoromethoxy group significantly alters the electronic properties of the quinoline ring, influencing its reactivity and ability to participate in hydrogen bonding or other non-covalent interactions.

-

Lipophilicity: The trifluoromethoxy group substantially increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Halogen Bonding: The bromine atom can potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

The combination of these features makes this compound an attractive scaffold for the development of new therapeutic agents. For instance, substituted quinolines have shown promise as inhibitors of various enzymes and as antimicrobial agents.[7][14] The insights gained from the detailed structural analysis presented in this guide can be leveraged in molecular docking studies to predict the binding mode of this compound to specific biological targets and to guide the design of more potent and selective analogs.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. By integrating advanced experimental techniques with robust computational methods, a detailed picture of this molecule's key structural features has been established. The provided protocols and interpretative guidance serve as a valuable resource for researchers in medicinal chemistry and drug discovery. A thorough understanding of the interplay between the bromine and trifluoromethoxy substituents on the quinoline core is essential for the rational design of novel compounds with enhanced therapeutic potential. Further studies exploring the biological activities of this compound and its derivatives are warranted and will be greatly informed by the foundational structural knowledge presented herein.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Quinoline Derivatives in Modern Pharmaceutical Research. Retrieved from [Link]

-

Pharmaffiliates (n.d.). 8-Bromo-6-trifluoromethoxyquinoline. CAS 1020253-25-1. Retrieved from [Link]

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.

-

ResearchGate (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

- MDPI (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(16), 4983.

-

LookChem (n.d.). 8-Bromo-6-trifluoromethoxyquinoline. Retrieved from [Link]

- RSC Publishing (2013). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic & Biomolecular Chemistry, 11(3), 434-437.

-

ResearchGate (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

- Beilstein Archives (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- ACS Publications (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(4), 2465–2474.

-

ResearchGate (n.d.). X‐ray structures of quinolines 1c, 1e, 1j, and 1n. Retrieved from [Link]

-

ResearchGate (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Retrieved from [Link]

- Oriental Journal of Chemistry (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).

- PMC (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1888.

-

ResearchGate (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

-

ResearchGate (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

- PMC (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3845.

- Arabian Journal of Chemistry (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2039–S2052.

-

ResearchGate (n.d.). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. Retrieved from [Link]

-

Sci-Hub (n.d.). The NMR spectra of aromatic fluorocarbons trifluoromethyl- and methoxy-substituted fluorobenzenes. Retrieved from [Link]

-

ResearchGate (n.d.). Primary Studies on Variation in Position of Trifluoromethyl Groups in Several Aromatic Group-14 Derivatives by 19F-NMR Spectroscopy. Retrieved from [Link]

- ACG Publications (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

SpectraBase (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem (n.d.). 8-Bromo-6-fluoro-3-methoxy-quinoline. CID 134174766. Retrieved from [Link]

-

PubChem (n.d.). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. CID 134174592. Retrieved from [Link]

-

PubMed (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines › Research Explorer [sciencedata.urfu.ru]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 14. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group on the Quinoline Ring: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Trifluoromethoxy Group in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and steric characteristics.[1][2] When appended to a privileged scaffold like the quinoline ring system, the -OCF₃ group imparts a distinct reactivity profile that can be strategically exploited in drug design and synthesis. This guide provides an in-depth exploration of the reactivity of the trifluoromethoxy group on the quinoline ring, offering insights into its synthesis, characterization, and application in the development of novel therapeutics.

The quinoline scaffold itself is a key component in numerous pharmaceuticals, valued for its ability to interact with a wide range of biological targets.[3] The addition of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] The -OCF₃ group is highly lipophilic, which can improve a drug's ability to penetrate cell membranes, potentially enhancing its bioavailability and therapeutic efficacy.[1][2] Furthermore, the strong carbon-fluorine bonds within the trifluoromethoxy group are resistant to metabolic degradation, leading to a longer biological half-life.[1][2]

Core Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful electron-withdrawing substituent, a property that profoundly influences the electronic distribution within the quinoline ring.[1][2] This strong inductive effect (-I) deactivates the aromatic system towards electrophilic attack.[6][7][8] However, the oxygen atom's lone pairs can participate in resonance, creating a competing electron-donating effect (+M).[7][8] This dual nature of the -OCF₃ group—strong inductive withdrawal and moderate resonance donation—is central to understanding its influence on the quinoline ring's reactivity.

| Property | Value/Description | Source |

| Hansch Lipophilicity Parameter (π) | +1.04 | [4][7][8] |

| Electronic Effect | Strongly electron-withdrawing (inductive, -I), Weakly electron-donating (resonance, +M) | [7][8] |

| Metabolic Stability | High due to strong C-F bonds | [1][4] |

| Steric Profile | Bulkier than a methyl group | [4] |

Synthesis of Trifluoromethoxy-Substituted Quinolines

The incorporation of the trifluoromethoxy group into organic molecules, particularly heteroaromatic systems like quinoline, presents a synthetic challenge.[4][9] Direct trifluoromethoxylation methods are often limited by the instability of the trifluoromethoxide anion.[4] However, several strategies have been developed to overcome these hurdles.

General Synthetic Workflow

A common approach involves the synthesis of a quinoline precursor bearing a suitable leaving group, followed by the introduction of the trifluoromethoxy moiety. Another strategy involves the cyclization of a precursor already containing the -OCF₃ group.

Caption: General synthetic strategies for trifluoromethoxyquinolines.

Experimental Protocol: Synthesis via N-Oxides

One effective method for the synthesis of heteroaromatic trifluoromethyl ethers involves the reaction of the corresponding N-oxides with trifluoromethyl triflate.[10]

Step-by-Step Methodology:

-

N-Oxide Formation: The parent quinoline is oxidized to the corresponding quinoline N-oxide using an appropriate oxidizing agent (e.g., m-CPBA) in a suitable solvent like dichloromethane.

-

Reaction with Trifluoromethyl Triflate: The isolated quinoline N-oxide is then treated with trifluoromethyl triflate. This reagent acts bifunctionally, first activating the heteroaromatic ring and then delivering the trifluoromethoxy group.[10]

-

Work-up and Purification: The reaction mixture is carefully quenched, and the desired trifluoromethoxyquinoline is isolated and purified using standard techniques such as column chromatography.

Reactivity of the Trifluoromethoxy Group on the Quinoline Ring

The electronic properties of the -OCF₃ group dictate its influence on the reactivity of the quinoline ring in key chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect.[6][7][8] This deactivation makes the quinoline ring less susceptible to attack by electrophiles compared to unsubstituted quinoline. However, the resonance donation from the oxygen atom directs incoming electrophiles to the ortho and para positions relative to the -OCF₃ group.[7][8] The preference for para substitution is often pronounced.[7][8]

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyridine ring in quinoline makes positions C2 and C4 susceptible to nucleophilic attack, especially when a good leaving group is present.[11] The presence of a strongly electron-withdrawing trifluoromethoxy group on the carbocyclic ring can further enhance the electrophilicity of the pyridine ring, potentially facilitating nucleophilic aromatic substitution reactions. The precise effect will depend on the position of the -OCF₃ group.

| Reaction Type | Reactivity | Directing Effect | Underlying Principle |

| Electrophilic Aromatic Substitution | Deactivating | ortho, para | The strong -I effect deactivates the ring, while the +M effect directs incoming electrophiles.[7][8] |

| Nucleophilic Aromatic Substitution | Activating (position-dependent) | N/A | The electron-withdrawing nature of the -OCF₃ group can increase the electrophilicity of the pyridine ring. |

Characterization of Trifluoromethoxy-Substituted Quinolines

Unambiguous structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the introduction of an electron-withdrawing group like -OCF₃ generally leads to a downfield shift (deshielding) of the protons on the quinoline ring, particularly those in close proximity to the substituent.[12][13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbon atom directly attached to the -OCF₃ group will exhibit a characteristic chemical shift, and the fluorine atoms will cause this signal to appear as a quartet due to C-F coupling. The chemical shifts of other carbon atoms in the ring will also be influenced by the substituent's electronic effects.[14]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethoxy-substituted quinoline in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[14]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Applications in Drug Development

The unique properties conferred by the trifluoromethoxy group make it a valuable addition to quinoline-based drug candidates. Its ability to enhance metabolic stability and lipophilicity can lead to improved pharmacokinetic profiles.[4][15][16] Several approved drugs and agrochemicals contain the trifluoromethoxy group, highlighting its importance in these fields.[15] The exploration of trifluoromethoxyquinolines continues to be an active area of research for the development of new therapeutic agents.[3]

Conclusion